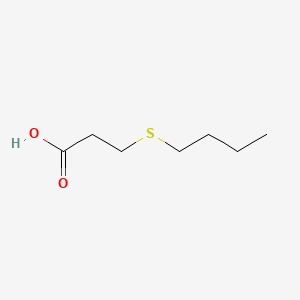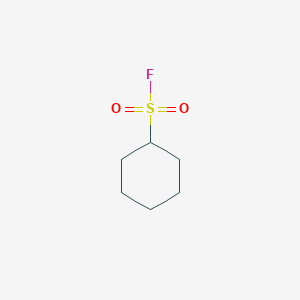
2-Bromo-3-(3-carboethoxyphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(3-carboethoxyphenyl)-1-propene: is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to the second carbon of a propene chain, which is further substituted with a 3-carboethoxyphenyl group. The presence of both bromine and the carboethoxyphenyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the bromination of 3-(3-carboethoxyphenyl)-1-propene. This reaction typically requires the use of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(3-carboethoxyphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X₂).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at moderate temperatures.
Addition Reactions: Often performed in non-polar solvents such as hexane or toluene at room temperature.
Oxidation Reactions: Conducted in the presence of oxidizing agents under controlled temperature and pH conditions.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as 2-hydroxy-3-(3-carboethoxyphenyl)-1-propene.
Addition Reactions: Formation of addition products like 2-bromo-3-(3-carboethoxyphenyl)-1,2-dibromopropane.
Oxidation Reactions: Formation of epoxides or diols depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
2-Bromo-3-(3-carboethoxyphenyl)-1-propene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological macromolecules to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are evaluated for their efficacy in treating various diseases.
Industry: Utilized in the production of polymers and materials with specific properties. It is also used in the development of new catalysts and reagents for industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(3-carboethoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes, receptors, or DNA The bromine atom and the carboethoxyphenyl group play crucial roles in binding to these targets, leading to modulation of their activity The compound may inhibit or activate specific pathways, resulting in the desired biological or chemical effects
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-phenyl-1-propene: Lacks the carboethoxy group, resulting in different chemical properties and reactivity.
3-(3-Carboethoxyphenyl)-1-propene: Does not contain the bromine atom, leading to variations in its chemical behavior and applications.
2-Chloro-3-(3-carboethoxyphenyl)-1-propene: Contains a chlorine atom instead of bromine, which affects its reactivity and interactions with other molecules.
Uniqueness
2-Bromo-3-(3-carboethoxyphenyl)-1-propene is unique due to the presence of both the bromine atom and the carboethoxyphenyl group. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Propiedades
IUPAC Name |
ethyl 3-(2-bromoprop-2-enyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUVRDCQMSMVCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641154 |
Source


|
| Record name | Ethyl 3-(2-bromoprop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-86-4 |
Source


|
| Record name | Ethyl 3-(2-bromoprop-2-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
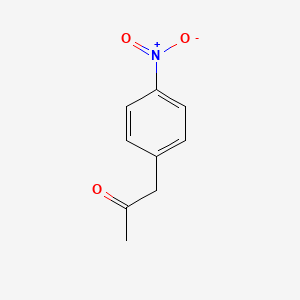
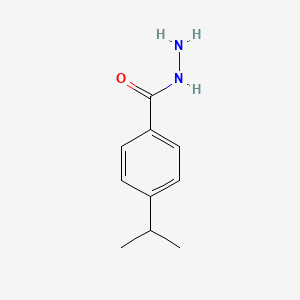

![4-Chloro-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1346133.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-](/img/structure/B1346134.png)
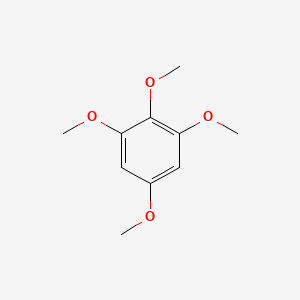
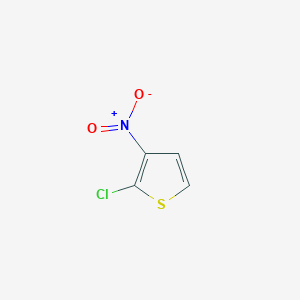



![4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1346143.png)
